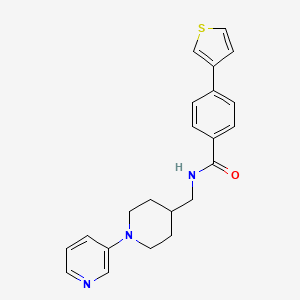

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Description

N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a piperidine core substituted with a pyridin-3-yl group at the 1-position and a benzamide moiety at the 4-position. The benzamide is further substituted with a thiophen-3-yl ring. Its design combines a rigid piperidine scaffold with flexible substituents (pyridine and thiophene), which may enhance binding specificity and metabolic stability.

Properties

IUPAC Name |

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c26-22(19-5-3-18(4-6-19)20-9-13-27-16-20)24-14-17-7-11-25(12-8-17)21-2-1-10-23-15-21/h1-6,9-10,13,15-17H,7-8,11-12,14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFJBMOQUCJFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 351.5 g/mol |

| CAS Number | 2034283-90-2 |

This compound features a piperidine ring, a pyridine moiety, and a thiophene-substituted benzamide, contributing to its unique biological activity.

Antitumor Activity

Research has indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antitumor properties. A study evaluated various piperidine derivatives for their ability to inhibit tumor cell proliferation. Notably, compounds with similar structures demonstrated potent activity against HepG2 liver cancer cells, with IC values as low as 0.25 μM. The mechanism involved cell cycle arrest through modulation of cyclin-dependent kinases and activation of the p53/p21 pathway .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar benzamide derivatives have been tested for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating promising antibacterial activity .

Neuropharmacological Effects

Studies have also explored the neuropharmacological effects of related compounds. For instance, certain piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression models in rodents. These effects are hypothesized to be due to the interaction with serotonin and dopamine receptors .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body:

- Receptor Interaction : The compound may interact with various receptors such as dopamine D2 receptors and serotonin receptors, influencing neurotransmission.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells.

- Signal Transduction Pathways : The modulation of intracellular signaling pathways, particularly those involving p53 and AMPK, plays a crucial role in its antitumor effects .

Study 1: Antitumor Efficacy

In a study published in Chemical Biology & Drug Design, researchers synthesized several piperidine-benzamide derivatives and tested their efficacy against liver cancer cells (HepG2). Compound 47 showed significant inhibition of cell growth through induction of cell cycle arrest at the G1/S checkpoint .

Study 2: Antimicrobial Screening

A comparative study on benzamide derivatives revealed that compounds similar to this compound exhibited notable antimicrobial activity with MIC values lower than traditional antibiotics like ciprofloxacin .

Scientific Research Applications

Pharmacological Studies

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been investigated for its potential as an inhibitor of various enzymes and receptors. For instance, it may exhibit inhibitory effects on poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Compounds that inhibit PARP are of significant interest in cancer therapy, particularly for tumors with BRCA mutations .

Neuropharmacology

Research indicates that this compound could modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Given its structural similarity to known psychoactive compounds, studies have explored its effects on mood and cognition, potentially positioning it as a candidate for treating mood disorders or neurodegenerative diseases .

Anticancer Activity

The compound's ability to interfere with cellular repair mechanisms suggests potential applications in oncology. In vitro studies have shown that derivatives of similar structures can induce apoptosis in cancer cells, making this compound a candidate for further exploration in anticancer drug development .

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Inhibition of PARP

In a controlled study, derivatives of the compound were synthesized and tested for their ability to inhibit PARP activity. Results demonstrated a significant reduction in PARP activity at micromolar concentrations, suggesting its potential use in combination therapies for cancer treatment .

Case Study 2: Neuroprotective Effects

Another research initiative focused on evaluating the neuroprotective effects of this compound in animal models of Parkinson's disease. The results indicated that administration resulted in improved motor function and reduced neuroinflammation markers, supporting its potential therapeutic role .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous benzamide derivatives identified in the literature:

Key Structural and Pharmacological Insights

Piperidine vs. Piperazine Scaffolds: The target compound and compound utilize a piperidine core, while compound employs a piperazine ring.

Thiophene vs. Fluorinated Substituents :

- The thiophen-3-yl group in the target compound and the thiophene-2-carbonyl group in compound provide distinct electronic profiles. Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas fluorinated groups (e.g., trifluoromethyl in ) enhance metabolic stability and binding affinity through hydrophobic and electrostatic effects.

Pyridine Positioning: Pyridin-3-yl (target) vs.

Benzamide Modifications: Methoxy (compound ) and aminophenyl (compound ) substituents on the benzamide core demonstrate how electron-donating or -withdrawing groups modulate electronic density and binding specificity.

Research Findings and Implications

- Crystallographic Data: Compound ’s monohydrate structure was resolved via X-ray crystallography, revealing intermolecular hydrogen bonds between the pyridine nitrogen and water molecules, a feature relevant to the target compound’s stability .

- Functional Group Synergy : Fluorinated benzamides (e.g., ) highlight the role of trifluoromethyl groups in enhancing both lipophilicity and resistance to oxidative metabolism, a strategy applicable to optimizing the target compound’s pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, and what key reaction conditions optimize yield?

- Methodology : Synthesis typically involves coupling a piperidine-pyridine intermediate with a 4-(thiophen-3-yl)benzamide derivative. Key steps include:

- Amide bond formation : Use of coupling agents like HBTU or BOP with Et3N in THF at room temperature, followed by 12–48-hour reaction times .

- Purification : Silica gel column chromatography (e.g., 10% MeOH/CH2Cl2) or reverse-phase HPLC for isolating the final compound .

- Critical conditions : Solvent choice (THF for solubility), stoichiometric ratios (1:1 molar equivalents of reactants), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the pyridine (δ 8.5–7.5 ppm), piperidine (δ 3.0–2.5 ppm), and thiophene (δ 7.2–6.8 ppm) moieties .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> via ESI-MS) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Methodology :

- Enzyme inhibition assays : Target kinases or GPCRs using fluorescence-based or radioligand binding assays (IC50 determination) .

- Cellular viability assays : MTT or ATP-lite in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .

Advanced Research Questions

Q. How can regioselectivity challenges during the coupling of the piperidine-pyridine and benzamide moieties be addressed?

- Methodology :

- Protecting groups : Temporarily block reactive amines on the piperidine ring using Boc or Fmoc groups to direct coupling to the desired position .

- Catalytic optimization : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiophene bond formation .

- Computational modeling : Predict steric/electronic barriers using DFT calculations to guide solvent/reagent selection .

Q. What structural analogs of this compound exhibit improved pharmacokinetic properties, and how are they designed?

- Methodology :

- SAR studies : Compare analogs with substituents like trifluoromethyl (increased lipophilicity) or methoxy (enhanced metabolic stability) .

- In vitro ADME : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding .

Q. How can contradictory data regarding this compound’s mechanism of action be resolved?

- Methodology :

- Target deconvolution : Combine CRISPR-Cas9 knockout screens with proteomics to identify off-target effects .

- Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding kinetics and affinity for hypothesized targets .

- In vivo validation : Use xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.